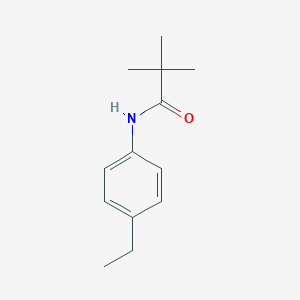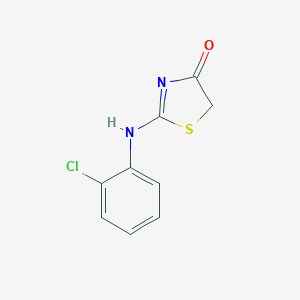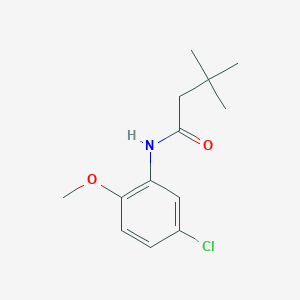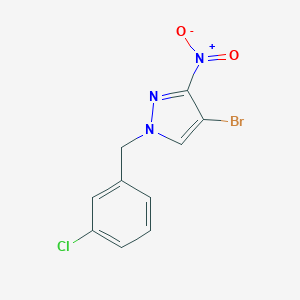![molecular formula C23H29N3O4 B250648 Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250648.png)
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate, also known as MEK-162, is a small molecule inhibitor of the MEK enzyme. MEK is a key component of the MAPK signaling pathway, which plays a crucial role in cell growth, differentiation, and survival. MEK inhibitors have been extensively studied for their potential use in cancer therapy, as aberrant activation of the MAPK pathway is a common feature of many cancers.
Mécanisme D'action
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate works by selectively inhibiting the MEK enzyme, which is a key component of the MAPK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and survival. By inhibiting MEK, this compound blocks the downstream activation of the MAPK pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in various cancer cell lines and animal models. It has also been shown to have favorable pharmacokinetic and pharmacodynamic properties, with good oral bioavailability and a long half-life in the body. In clinical trials, this compound has demonstrated promising results in patients with solid tumors, including melanoma, non-small cell lung cancer, and pancreatic cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate has several advantages as a tool compound for studying the MAPK pathway and its role in cancer. It is highly selective for MEK, and does not inhibit other kinases in the pathway. It is also orally bioavailable and has a long half-life in the body, making it suitable for in vivo studies. However, this compound has some limitations as well. It can be difficult to synthesize and purify, and its potency can vary depending on the cell line or animal model used.
Orientations Futures
There are several potential future directions for research on Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate and its use in cancer therapy. One area of interest is the development of combination therapies that target multiple components of the MAPK pathway, in order to overcome resistance mechanisms and improve clinical outcomes. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from this compound treatment. Additionally, there is ongoing research into the use of MEK inhibitors in combination with immunotherapy, in order to enhance anti-tumor immune responses.
Méthodes De Synthèse
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate can be synthesized through a multi-step process, starting with commercially available starting materials. The synthesis involves the use of various reagents and catalysts, and requires careful purification and characterization of the final product.
Applications De Recherche Scientifique
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate has been extensively studied in preclinical and clinical settings for its potential use in cancer therapy. It has been shown to have potent anti-tumor activity in various cancer cell lines and animal models, and has demonstrated promising results in early-phase clinical trials in patients with solid tumors.
Propriétés
Formule moléculaire |
C23H29N3O4 |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C23H29N3O4/c1-5-25-11-13-26(14-12-25)20-10-9-17(23(28)30-4)15-19(20)24-22(27)18-8-6-7-16(2)21(18)29-3/h6-10,15H,5,11-14H2,1-4H3,(H,24,27) |
Clé InChI |
YNYNPEBOHPBMTF-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=C(C(=CC=C3)C)OC |
SMILES canonique |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=CC(=C3OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B250571.png)



![(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B250583.png)
![2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol](/img/structure/B250589.png)


![3-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B250601.png)

